molecular formula C12H9N3O B8531802 6-(p-cyanophenyl)-5-methyl-3(2H)-pyridazinone

6-(p-cyanophenyl)-5-methyl-3(2H)-pyridazinone

Cat. No. B8531802
M. Wt: 211.22 g/mol
InChI Key: RKEDBIXJVKQBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(p-cyanophenyl)-5-methyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-(4-methyl-6-oxo-1H-pyridazin-3-yl)benzonitrile

InChI

InChI=1S/C12H9N3O/c1-8-6-11(16)14-15-12(8)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16)

InChI Key

RKEDBIXJVKQBMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN=C1C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 5.0 g. portion of 6-(p-cyanophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (prepared as described in Example 44 of U.S. Pat. No. 3,824,271) is slurried in 25 ml. of acetic acid. A solution of 1.4 ml. of bromine in 25 ml. of acetic acid is added and the reaction mixture is heated on a steam bath for 30 minutes. A 400 ml. portion of ice water is added and the resulting solid is collected by filtration. This product is heated in 200 ml. of a mixture of ethyl acetate and methanol at the boiling point and filtered free of insolubles. The filtrate is concentrated to about 75 ml., cooled in ice and the resulting white solid collected and dried, yielding 6-(p-cyanophenyl)-5-methyl-3(2H)-pyridazinone.
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Synthesis routes and methods II

Procedure details

200 g. portion of p-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)benzonitrile [Journal of Medicinal Chemistry 17,281 (1974)] is suspended in 500 ml. of glacial acetic acid with overhead stirring at stream bath temperature, then 56 ml. of liquid bromine is dissolved in an additional 500 ml. of acetic acid and this solution is added to the stirring mixture all at once. After approximatley half an hour of heating, a vigorous exothermic reaction occurs with the expulsion of the excess bromine and hydrogen bromide. The reaction mixture is the diluted with 4 liters of distilled water and the resulting solid is filtered and the filter cake is copiously washed with water and is air dried. This material is recrystallized from a large amount of ethyl alcohol to afford the product p-(1,6-dihydro-4-methyl-6-oxo-3-pyridazinyl)benzonitrile as a white solid.
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